REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:14])[CH2:3][C:4]1[S:5][C:6]([C:9](OCC)=[O:10])=[CH:7][N:8]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>C1COCC1>[OH:10][CH2:9][C:6]1[S:5][C:4]([CH2:3][CH:2]([CH3:14])[CH3:1])=[N:8][CH:7]=1 |f:1.2.3.4.5.6,8.9|
|
Name
|
|
Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
|
CC(CC=1SC(=CN1)C(=O)OCC)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
730 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
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Type
|
CUSTOM
|
Details
|
to stir at 20-25 degrees C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
Upon complete addition
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to 0 degrees C
|
Type
|
STIRRING
|
Details
|
This mixture is stirred at 0 degrees C
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth, (THF and chloroform)
|
Type
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CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CN=C(S1)CC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |